molecular formula C17H15N5O3 B2413289 Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate CAS No. 519151-31-6

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate

Cat. No. B2413289
CAS RN: 519151-31-6
M. Wt: 337.339
InChI Key: CMAQADZMDNLOGY-UHFFFAOYSA-N
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Description

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate is a chemical compound with the molecular formula C17H15N5O3 . It belongs to the tetrazole family. Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide in acetic acid medium is one of the methods used for the preparation of tetrazole derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate consists of 17 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate has an average mass of 337.333 Da and a monoisotopic mass of 337.117493 Da . Tetrazoles show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate is not mentioned in the search results, tetrazoles and their derivatives are known to play a very important role in medicinal and pharmaceutical applications .

Safety and Hazards

Tetrazoles are known to burst vigorously when exposed to shock, fire, and heat on friction . They release carbon monoxide, carbon dioxide, and harmful nitrogen oxide when heated or burned . They can also liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers .

Future Directions

Tetrazoles and their derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate and similar compounds could have potential applications in various areas of medicine and pharmacology in the future .

properties

IUPAC Name

ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-2-25-17(24)13-4-3-5-14(10-13)19-16(23)12-6-8-15(9-7-12)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAQADZMDNLOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331549
Record name ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate

CAS RN

519151-31-6
Record name ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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